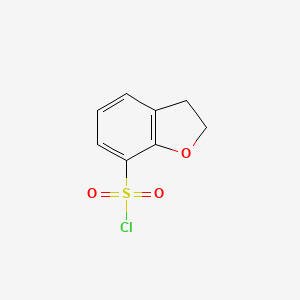

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNECAYDZDLGSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595148 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953408-82-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-1-BENZOFURAN-7-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This document details the critical aspects of its synthesis, elucidates the reactivity profile of the sulfonyl chloride functional group, outlines its applications as a strategic intermediate, and provides essential safety and handling protocols. Particular emphasis is placed on the causality behind synthetic strategies and the practical application of this reagent in the development of novel chemical entities. While specific data for the 7-sulfonyl chloride isomer is limited, this guide synthesizes information from closely related analogs, particularly the aromatic parent compound, Benzofuran-7-sulfonyl chloride, and the 5-sulfonyl chloride isomer, to provide a robust and actionable resource for researchers.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The target compound is a specific regioisomer of dihydrobenzofuran sulfonyl chloride. The closest related CAS number found in public databases is for the unsaturated analog, Benzofuran-7-sulfonyl chloride.

| Identifier | Data | Source |

| Compound Name | This compound | - |

| Related CAS Number | 1191030-88-2 (for Benzofuran-7-sulfonyl chloride) | [4][5][6] |

| Molecular Formula | C₈H₇ClO₃S | [7] |

| Molecular Weight | 218.65 g/mol | [8] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1C2=C(C=CC=C2S(=O)(=O)Cl)O1 | - |

| Physical Form | Expected to be a solid at room temperature. | [7] |

| Solubility | Expected to be soluble in dichloromethane (DCM), tetrahydrofuran (THF), and other common organic solvents. | [9] |

Note: Properties are extrapolated from the 5-sulfonyl isomer and the benzofuran analog due to limited specific data for the 7-sulfonyl dihydro derivative.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly documented as a commercial product, often requiring de novo synthesis. The process can be logically dissected into two primary stages: formation of the core 2,3-dihydrobenzofuran heterocycle and the subsequent regioselective installation of the sulfonyl chloride group at the C-7 position.

Stage 1: Synthesis of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold can be constructed through various methods, often involving intramolecular cyclization.[6][10] A common and effective strategy involves the reaction of a catechol derivative with a suitable two-carbon electrophile, followed by cyclization.

Caption: General workflow for the synthesis of the 2,3-dihydrobenzofuran core.

Stage 2: Regioselective C-7 Sulfonylation

Direct electrophilic sulfonation of the 2,3-dihydrobenzofuran ring often leads to a mixture of isomers, with the C-5 position being electronically favored. To achieve selective C-7 functionalization, a directed strategy is required. One of the most powerful methods is directed ortho-metalation (DoM) .

The ether oxygen of the dihydrobenzofuran ring can direct a strong base, such as n-butyllithium, to deprotonate the adjacent C-7 position with high selectivity. The resulting aryllithium species is a potent nucleophile that can be trapped with sulfur dioxide (SO₂). Subsequent chlorination of the resulting sulfinate salt yields the desired sulfonyl chloride.

Caption: Directed ortho-metalation strategy for C-7 selective sulfonylation.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2,3-dihydrobenzofuran (1.0 equiv). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv), followed by the dropwise addition of n-butyllithium (1.2 equiv, 2.5 M in hexanes) while maintaining the internal temperature below -70 °C. Stir the resulting solution for 2 hours at -78 °C.

-

SO₂ Trapping: Bubble dry sulfur dioxide (SO₂) gas through the solution for 30 minutes. The reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C-7 position.

-

Chlorination: To the resulting suspension of the lithium sulfinate, add sulfuryl chloride (SO₂Cl₂) (1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. As a potent electrophile, it readily undergoes nucleophilic substitution at the sulfur atom.[11][12] This allows for the facile synthesis of a diverse array of derivatives, particularly sulfonamides and sulfonate esters.

Caption: General reactivity of the sulfonyl chloride with nucleophiles.

Protocol: Sulfonamide Synthesis

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM).

-

Addition: Add a suitable primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction to completion by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by recrystallization or column chromatography.

Applications in Research and Drug Discovery

The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, appearing in compounds with anti-inflammatory, anticancer, and hypolipidemic activities.[2][3][13] this compound serves as a critical intermediate for creating libraries of 7-substituted analogs. The sulfonamide linkage is a classic bioisostere for amides and esters and is present in a vast number of approved drugs. This reagent enables researchers to:

-

Probe Structure-Activity Relationships (SAR): By reacting the sulfonyl chloride with a diverse panel of amines, a library of sulfonamides can be rapidly generated to explore the chemical space around the C-7 position.

-

Develop Novel Therapeutics: The scaffold is a key component in the development of novel inhibitors for various enzymes. For instance, related 7-carboxamide derivatives have been investigated as potent PARP-1 inhibitors.[11]

-

Create Chemical Probes: Synthesize specialized molecules for studying biological systems.

Safety, Handling, and Storage

Aryl sulfonyl chlorides are hazardous reagents that demand strict safety protocols. They are classified as corrosive and are highly sensitive to moisture.[14][15][16][17][18]

| Hazard Class | GHS Statement | Pictogram |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | Corrosive (GHS05) |

| Moisture Reactivity | Reacts with water to form hydrochloric acid and sulfonic acid. | - |

-

Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride must be quenched carefully before disposal.

References

-

Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). National Institutes of Health. [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ResearchGate. [Link]

-

Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. (2006). ACS Publications. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

CAS NO. 1191030-88-2 | 1-benzofuran-7-sulfonyl chloride. Arctom. [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. [Link]

-

Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. (2020). PubMed Central. [Link]

-

Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit. [Link]

-

2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. PubChem. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1191030-88-2 Benzofuran-7-Sulfonyl Chloride [king-pharm.com]

- 5. Benzofuran-7-sulfonyl chloride CAS#: 1191030-88-2 [m.chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride | 115010-11-2 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. benchchem.com [benchchem.com]

- 10. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. calpaclab.com [calpaclab.com]

- 16. canbipharm.com [canbipharm.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-7-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. We will delve into its physical and chemical properties, detailed synthesis and characterization protocols, safety considerations, and its applications in the development of novel therapeutics.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides a valuable scaffold for the design of ligands targeting various receptors and enzymes. The introduction of a sulfonyl chloride group at the 7-position offers a highly reactive handle for further molecular elaboration, enabling the synthesis of diverse sulfonamide libraries with potential therapeutic applications.[2][3] Sulfonamides are a well-established class of drugs with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 953408-82-7 | [4][5][6][7] |

| Molecular Formula | C₈H₇ClO₃S | [4][5][6][8] |

| Molecular Weight | 218.66 g/mol | [4][6][8] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | [8] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. | [9] |

| Purity | Typically available at ≥95% or ≥97% | [6][7] |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: sulfonation of 2,3-dihydrobenzofuran to the corresponding sulfonic acid, followed by chlorination.

Synthetic Workflow

Sources

- 1. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. CAS RN 953408-82-7 | Fisher Scientific [fishersci.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 953408-82-7 this compound AKSci Y4832 [aksci.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. 2,3-二氢-1-苯并呋喃-7-磺酰氯 - CAS:953408-82-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the 2,3-Dihydro-1-benzofuran Sulfonyl Chloride Scaffold: A Keystone for Drug Discovery

Abstract

The 2,3-dihydro-1-benzofuran motif is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion of a rigid aromatic ring with a flexible dihydrofuran ring provides a unique three-dimensional architecture ideal for molecular recognition by biological targets. The introduction of a sulfonyl chloride functional group onto this scaffold transforms it into a highly versatile and reactive intermediate, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive technical overview of the 2,3-dihydro-1-benzofuran sulfonyl chloride molecular structure, its synthesis, characterization, and applications. Due to the extensive public data available for the 5-sulfonyl chloride isomer, this document will use 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS: 115010-11-2) as a primary, illustrative example. The principles of synthesis, reactivity, and analysis discussed herein are fundamentally applicable to other isomers, including the 7-sulfonyl chloride variant, providing researchers with a robust framework for their work with this important class of molecules.

The 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure

In the field of drug development, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The 2,3-dihydrobenzofuran core is a prime example of such a scaffold, valued for its conformational pre-organization and its ability to present substituents in well-defined spatial orientations.[1] This inherent structural advantage has led to its use as a chemical platform for designing libraries of small molecules aimed at various therapeutic targets, including those involved in inflammation and cancer.[1]

The addition of a sulfonyl chloride (-SO₂Cl) group dramatically enhances the synthetic utility of this scaffold. This functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides and sulfonate esters, respectively. This reactivity is the cornerstone of its application, allowing for the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties. The resulting sulfonamide linkage is a key feature in many approved drugs, prized for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[2][3]

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. The sulfonyl chloride group can be positioned at various points on the aromatic ring, with the 5- and 7-positions being common synthetic targets. The properties of the representative molecule, 2,3-dihydro-1-benzofuran-5-sulfonyl chloride, are summarized below.

| Property | Value | Source |

| CAS Number | 115010-11-2 | [4][5] |

| Molecular Formula | C₈H₇ClO₃S | [4][5][6] |

| Molecular Weight | 218.66 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Melting Point | 85 °C | [5] |

| Purity | ≥96% | [4] |

| Solubility | Soluble in Toluene | [5] |

| InChI Key | RVWYPBARHGPULM-UHFFFAOYSA-N | [4][6] |

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is most commonly achieved via electrophilic aromatic substitution, specifically through chlorosulfonation of the parent aromatic ring. While direct chlorosulfonation with chlorosulfonic acid is a classic method, it can be harsh and lead to side products.[3] A more controlled, two-step approach involves initial sulfonation followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. This method, detailed in patent literature, offers improved regioselectivity and yield for complex heterocyclic systems.[7]

Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride

This protocol is adapted from established methods for the synthesis of bicyclic aromatic sulfonyl chlorides.[7] The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Sulfonation

-

Setup: To a 250 mL, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex (1.2 equivalents) and a suitable non-reactive solvent such as 1,2-dichloroethane.

-

Rationale: A nitrogen atmosphere prevents the reaction of moisture-sensitive reagents. The SO₃-DMF complex is a milder and more manageable sulfonating agent than fuming sulfuric acid, reducing charring and side reactions.[7]

-

-

Reagent Addition: While stirring at room temperature, add 2,3-dihydrobenzofuran (1.0 equivalent) dropwise to the slurry.

-

Rationale: Dropwise addition controls the initial exotherm of the reaction.

-

-

Reaction: Slowly heat the reaction mixture to 85°C over one hour and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. TLC allows for the empirical determination of the reaction endpoint, ensuring the starting material is fully consumed.

-

Step 2: Conversion to Sulfonyl Chloride

-

Cooling: Once the sulfonation is complete, cool the reaction mixture to room temperature.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. An initial drop in temperature may be observed.

-

Rationale: Thionyl chloride is an effective reagent for converting sulfonic acids to sulfonyl chlorides. The dropwise addition is a precaution to control any potential exothermic reaction.

-

-

Reaction: Slowly heat the mixture to approximately 75-80°C and maintain for 2-3 hours.

-

Rationale: This heating step drives the conversion to the sulfonyl chloride, liberating SO₂ and HCl as gaseous byproducts.

-

Step 3: Workup and Purification

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Rationale: This step quenches any unreacted thionyl chloride and precipitates the solid sulfonyl chloride product, which is insoluble in water.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a solvent like 1,2-dichloroethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Rationale: Extraction isolates the product from the aqueous phase, removing inorganic salts and other water-soluble impurities.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Rationale: The water wash removes residual acid, and the brine wash helps to remove dissolved water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is critical as the sulfonyl chloride product is moisture-sensitive.

-

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 2,3-dihydro-1-benzofuran-5-sulfonyl chloride.

Caption: General workflow for the synthesis and purification of 2,3-dihydrobenzofuran sulfonyl chloride.

Analytical Characterization

Confirming the identity and purity of the synthesized molecule is a critical, self-validating step in any protocol. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.

| Technique | Expected Observations for the 2,3-Dihydro-1-benzofuran Scaffold |

| ¹H NMR | - Dihydrofuran Protons: Two characteristic triplets in the aliphatic region: one around 3.2-3.3 ppm (-CH₂-Ar) and another more downfield around 4.5-4.6 ppm (-O-CH₂-).[8]- Aromatic Protons: Signals in the 6.8-7.8 ppm range. The specific splitting patterns and chemical shifts will depend on the substitution pattern (e.g., 5- vs. 7-isomer). |

| ¹³C NMR | - Aliphatic Carbons: Resonances expected around 29 ppm (-CH₂-Ar) and 71 ppm (-O-CH₂-).- Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the sulfonyl group will be significantly downfield. |

| IR Spectroscopy | - S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl chloride group, typically found at ~1370-1410 cm⁻¹ (asymmetric) and ~1160-1204 cm⁻¹ (symmetric).[9]- Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.- C-O-C Stretching: A strong band for the aryl-alkyl ether linkage around 1230-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A distinct molecular ion peak corresponding to the mass of the compound.- Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom (due to the ³⁷Cl isotope).[6][9] |

Reactivity and Applications in Drug Development

The primary utility of 2,3-dihydro-1-benzofuran-7-sulfonyl chloride lies in its role as a synthetic precursor. Its electrophilic sulfur atom is the site of reactivity.

Key Reaction: Sulfonamide Formation The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 4. 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride | 115010-11-2 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. PubChemLite - 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR [m.chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key building block in medicinal chemistry. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in drug design, and its sulfonyl chloride derivatives are versatile intermediates for creating a diverse range of bioactive molecules, including sulfonamides.[1][2] This document explores the primary synthetic routes, delves into the mechanistic rationale behind experimental choices, and offers detailed protocols for researchers and drug development professionals. Emphasis is placed on addressing the critical challenge of regioselectivity in the electrophilic substitution of the 2,3-dihydrobenzofuran ring system.

Introduction: The Significance of the 2,3-Dihydrobenzofuran-7-sulfonyl Chloride Moiety

The 2,3-dihydrobenzofuran core is a prevalent motif in numerous natural products and pharmacologically active compounds, valued for its conformational rigidity and favorable physicochemical properties.[2] When functionalized with a sulfonyl chloride group (-SO₂Cl) at the 7-position, this scaffold becomes a highly reactive and valuable intermediate. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[3] This reactivity is fundamental to the synthesis of various therapeutic agents, including anti-inflammatory, anti-tumor, and antimicrobial agents.[4][5]

Synthesizing the 7-sulfonyl chloride isomer specifically, however, presents a distinct chemical challenge. The ether oxygen of the dihydrofuran ring is an activating, ortho, para-directing group, meaning electrophilic substitution is electronically favored at both the C5 (para) and C7 (ortho) positions. This guide will dissect the methodologies to control and achieve substitution at the desired C7 position.

Core Synthetic Strategies: A Mechanistic Dichotomy

The introduction of a sulfonyl chloride group onto the 2,3-dihydrobenzofuran ring is primarily achieved through two distinct electrophilic aromatic substitution pathways: a direct, one-step chlorosulfonation or a milder, two-step sulfonation-chlorination sequence. The choice between these routes involves a trade-off between reagent handling, reaction intensity, and regiochemical control.

Route A: Direct Chlorosulfonation

This classical approach utilizes a potent and aggressive reagent, chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group in a single step.[4]

-

Mechanism: The reaction proceeds via an SEAr (Electrophilic Aromatic Substitution) mechanism. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl), which attacks the electron-rich benzofuran ring.

-

Causality & Field Insights: While efficient, this method is often difficult to control. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction is typically highly exothermic, requiring careful temperature management (e.g., cooling to -25 °C to -10 °C during substrate addition) to minimize charring and the formation of undesired byproducts.[4][6] Critically, this forceful method often yields a mixture of regioisomers (5- and 7-substituted products), with the thermodynamically favored 5-isomer frequently predominating due to reduced steric hindrance. However, specific examples in the literature confirm that 7-substitution is achievable, as demonstrated in the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride.[7]

Route B: Two-Step Sulfonation and Subsequent Chlorination

A more controlled and often preferred method involves two discrete steps: initial sulfonation to form a sulfonic acid intermediate, followed by conversion to the target sulfonyl chloride.

-

Step 1: Sulfonation: The aromatic ring is first sulfonated using a milder sulfonating agent. A highly effective reagent for this purpose is the sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex.[8] This complex moderates the reactivity of SO₃, reducing the likelihood of polysubstitution and degradation that can occur with fuming sulfuric acid.

-

Step 2: Chlorination: The isolated or in situ generated sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to replace the hydroxyl group with chlorine.[8]

-

Causality & Field Insights: This route offers superior control over the reaction. The milder conditions of the sulfonation step can provide better regioselectivity. By separating the sulfonation and chlorination steps, reaction parameters for each transformation can be independently optimized. This method avoids the hazards of handling large quantities of chlorosulfonic acid, making it more amenable to scale-up.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is dictated by factors including scale, available equipment, safety protocols, and the desired product purity.

| Feature | Route A: Direct Chlorosulfonation | Route B: Two-Step Sulfonation/Chlorination |

| Reagents | Chlorosulfonic Acid (ClSO₃H) | 1. SO₃·DMF complex2. Thionyl Chloride (SOCl₂) |

| Steps | One | Two |

| Reaction Conditions | Highly exothermic, requires low temperatures (-25 °C to RT) | Moderate heating (e.g., 75-90°C)[8] |

| Regioselectivity | Often poor; may yield mixtures of 5- and 7-isomers | Potentially higher; can be tuned by reaction conditions |

| Safety Concerns | Highly corrosive and reactive reagent; violent reaction with water | SO₃·DMF is moisture-sensitive; SOCl₂ is corrosive and releases HCl gas |

| Scalability | Challenging due to exothermicity and reagent hazards | More amenable to scale-up due to better control |

Experimental Protocol: Two-Step Synthesis of Dihydrobenzofuran Sulfonyl Chloride

The following protocol is adapted from a validated procedure for the synthesis of the 5-isomer and serves as a robust starting point for targeting the 7-sulfonyl chloride.[8] Optimization of temperature and reaction time may be required to favor formation of the 7-sulfonic acid intermediate.

Workflow Diagram

Caption: Two-step synthesis pathway for this compound.

Step 1: Sulfonation with SO₃·DMF Complex

-

Inert Atmosphere: To a dry, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sulfur trioxide-N,N-dimethylformamide complex (1.2 eq.) and a suitable solvent such as 1,2-dichloroethane.[8]

-

Expertise & Causality: A nitrogen purge is essential to create an inert atmosphere, preventing the moisture-sensitive SO₃·DMF complex from decomposing. 1,2-dichloroethane is chosen for its inertness and appropriate boiling point.[8]

-

-

Substrate Addition: While stirring the slurry at room temperature, add 2,3-dihydrobenzofuran (1.0 eq.) dropwise.[8]

-

Expertise & Causality: Dropwise addition helps to control the initial reaction rate and any potential exotherm, although this specific reaction is less vigorous than direct sulfonation.

-

-

Heating: Slowly heat the reaction mixture to 85-90°C and maintain this temperature for 1-2 hours.[8] The progress of the reaction should be monitored by an appropriate method, such as thin-layer chromatography (TLC) or HPLC.

-

Expertise & Causality: Heating provides the necessary activation energy for the electrophilic substitution. Monitoring ensures the reaction proceeds to completion without prolonged heating that could lead to side products.

-

Step 2: Chlorination of the Sulfonic Acid Intermediate

-

Cooling: Allow the reaction mixture containing the newly formed sulfonic acid to cool to room temperature.[8]

-

Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the cooled solution. A slight exotherm may be observed.[8]

-

Expertise & Causality: Thionyl chloride converts the sulfonic acid to the more reactive sulfonyl chloride. Dropwise addition is a standard safety measure for managing reactivity.

-

-

Reaction Completion: Stir the mixture at room temperature for one hour, or gently heat to 75°C to ensure the reaction goes to completion.[8]

-

Workup and Isolation: a. Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with 1,2-dichloroethane or another suitable organic solvent (e.g., dichloromethane).[8] c. Combine the organic layers, wash with water and then brine to remove any residual acid or inorganic salts. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[8]

-

Purification: The crude product can be purified by crystallization or column chromatography on silica gel if necessary to isolate the desired 7-isomer from any 5-isomer that may have formed.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques. Based on analogous structures, the expected data would be:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structural integrity, showing characteristic peaks for the aromatic and dihydrofuran protons and carbons, as well as the regiochemistry of the sulfonyl chloride group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. Field desorption mass spectroscopy (FDMS) for the analogous 5-isomer showed the expected molecular ion peak (m/e 218).[8]

-

Elemental Analysis: Determines the percentage composition of C, H, Cl, and S, which should align with the theoretical values for the molecular formula C₈H₇ClO₃S.[8]

Conclusion

The is a task that requires careful consideration of regiochemical control. While direct chlorosulfonation offers a rapid, one-step route, the two-step sulfonation-chlorination pathway provides a milder, more controlled, and scalable alternative that is better suited for selectively targeting the C7 position. The protocol detailed in this guide, which utilizes the SO₃·DMF complex and thionyl chloride, represents a robust and validated starting point for any research or development program requiring this valuable synthetic intermediate. Final success in isolating the pure 7-isomer will depend on meticulous execution of the synthesis and rigorous purification of the resulting product mixture.

References

- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride.Benchchem.

- 2,3-Dihydrobenzofuran-5-sulfonyl chloride.Chem-Impex.

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

- Synthesis of sulfonyl chloride substrate precursors.

- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.Chem-Impex.

- Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold.Indian Academy of Sciences.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.MDPI.

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.PubMed.

- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.Journal of Medicinal Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Safe Handling of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride

Disclaimer: This guide has been compiled using publicly available Safety Data Sheet (SDS) information for 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride (CAS RN: 115010-11-2) . While the fundamental safety principles for sulfonyl chlorides are consistent, researchers working with the specific 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride isomer should consult the supplier-specific SDS for that exact material.

Introduction: Navigating the Reactivity of a Key Synthetic Building Block

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a bifunctional molecule of significant interest to the drug discovery and fine chemical synthesis sectors. Its structure, featuring a dihydrobenzofuran core and a reactive sulfonyl chloride group, makes it a valuable intermediate for introducing this heterocyclic scaffold into target molecules, particularly in the synthesis of novel sulfonamides.[1] The electrophilic nature of the sulfonyl chloride functional group dictates its utility but also underscores the critical need for stringent safety protocols.[1][2]

This guide provides an in-depth examination of the safety, handling, and emergency protocols for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. It is designed to equip researchers, scientists, and process chemists with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the material's inherent reactivity.

Hazard Identification and GHS Classification

The primary hazards associated with 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride stem from its corrosive nature.[3] The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon contact with moisture in the air or on surfaces (including skin and mucous membranes), it readily reacts to form hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to severe chemical burns.[2]

This reactivity profile leads to its classification under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage.[3] It is also categorized as potentially corrosive to metals, a direct consequence of the acidic byproducts generated upon hydrolysis.[3]

Caption: GHS Pictogram and Hazard Statements.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3] |

Physical and Chemical Properties

Understanding the physical properties of this compound is essential for its proper storage and handling. As a solid at room temperature, the primary route of exposure during handling is through the inhalation of dust or direct skin/eye contact.

| Property | Value | Source |

| CAS Number | 115010-11-2 | [4][5] |

| Molecular Formula | C₈H₇ClO₃S | [5] |

| Molecular Weight | 218.65 g/mol | [5] |

| Physical State | Solid (White to Light yellow to Green powder to crystal) | |

| Melting Point | 83.0 to 87.0 °C | |

| Solubility | Soluble in Toluene | [5] |

| Sensitivity | Moisture Sensitive, Heat Sensitive | [5] |

Safe Handling, Storage, and Disposal

A self-validating safety protocol for handling 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is built on the principle of complete isolation from moisture and prevention of personnel exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for stringent engineering controls lies in the compound's reactivity and corrosivity.

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of any dust particles and to contain any HCl gas that may be liberated from hydrolysis.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[3]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. The risk of rapid, severe, and irreversible eye damage necessitates this dual layer of protection.[3]

-

Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required. Ensure gloves are inspected before use and changed immediately if contamination is suspected.[3]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used.

-

Step-by-Step Handling Protocol

Caption: Safe Handling Workflow for Corrosive & Moisture-Sensitive Solids.

Storage Requirements

To maintain the integrity of the compound and prevent hazardous conditions, strict storage protocols are necessary.

-

Temperature: Store in a refrigerator, typically between 0-10°C.

-

Atmosphere: The container must be kept tightly closed and stored under an inert gas (e.g., argon or nitrogen) to protect it from moisture.[3]

-

Container: Keep only in the original, corrosive-resistant packaging.[3]

-

Security: Store in a locked-up area to restrict access to authorized personnel only.[3]

Disposal

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. The material should be treated as corrosive hazardous waste.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. The corrosive nature of the compound means that delays in treatment can result in severe and permanent damage.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately remove the person to fresh air and keep them comfortable for breathing.[3]2. If breathing is difficult or has stopped, provide artificial respiration.3. Immediately call a POISON CENTER or doctor. [3] |

| Skin Contact | 1. Immediately take off all contaminated clothing.[3]2. Rinse the skin with copious amounts of water for at least 15 minutes.[3][7]3. If skin irritation or a rash occurs, seek immediate medical advice/attention.[3] |

| Eye Contact | 1. Rinse cautiously with water for several minutes.[3]2. If present, remove contact lenses if it is easy to do so. Continue rinsing.[3]3. Immediately call a POISON CENTER or doctor. Do not allow the victim to rub their eyes.[3][7] |

| Ingestion | 1. Rinse the mouth with water.[3]2. Do NOT induce vomiting. [3]3. Immediately call a POISON CENTER or doctor. [3] |

Accidental Release Measures

In case of a spill, prioritize personnel safety and environmental protection.

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For minor spills, use a dry, inert material like sand or vermiculite to absorb the substance. Do not use combustible materials like sawdust. Do not use water.[6][7]

-

Collect: Carefully sweep or scoop the absorbed material into a clean, dry, labeled, and sealable container for hazardous waste disposal.[8]

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., toluene, followed by isopropanol) and then wash with soap and water, collecting all cleaning materials for disposal as hazardous waste.

Stability and Chemical Reactivity

-

Reactivity with Water: The most significant reactivity hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[6][7] This is why all handling and storage must be under anhydrous conditions.

-

Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.[6][9]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride.[10]

Toxicological and Ecological Information

-

Toxicological Effects: The primary toxicological effect is severe corrosion (burns) to any tissue it comes into contact with, including skin, eyes, and the respiratory and digestive tracts.[3][7] There is no specific data available regarding long-term effects like carcinogenicity or mutagenicity for this specific compound.[3]

-

Ecological Information: The substance is not expected to be persistent, bioaccumulative, or toxic (PBT), nor very persistent and very bioaccumulative (vPvB).[3] However, due to its reactivity with water and the resulting change in pH, large spills should be prevented from entering drains or waterways.[8]

Conclusion

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a potent chemical reagent with significant synthetic value. Its utility is intrinsically linked to its high reactivity, which also defines its hazard profile. A thorough understanding of its corrosive and moisture-sensitive nature is paramount. By adhering to the principles of isolation, containment, and comprehensive personal protection as outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives. Always consult the specific Safety Data Sheet provided by the supplier before commencing any work.

References

-

TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.

-

Apollo Scientific. (2022). Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.

-

TCI Chemicals. (n.d.). 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. Retrieved from

-

PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3-Benzofuran.

-

VWR. (n.d.). 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. Retrieved from

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride. Retrieved from

-

BLD Pharm. (n.d.). 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. Retrieved from

-

The Good Scents Company. (n.d.). coumaran. Retrieved from

-

Fisher Scientific. (2010). SAFETY DATA SHEET: Benzo[b]furan-7-sulfonyl chloride.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran | Public Health Statement. Retrieved from

-

ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from

-

TCI America. (n.d.). 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0.

-

Benchchem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride. Retrieved from

-

Chem-Impex. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. fishersci.ca [fishersci.ca]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

A Technical Guide to the Spectral Analysis of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific isomer, this document focuses on a detailed prediction and interpretation of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers working with this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with a fused dihydrofuran and benzene ring, substituted with a sulfonyl chloride group at the 7-position. The strategic placement of the electron-withdrawing sulfonyl chloride group significantly influences the electronic environment of the aromatic ring, which is a key feature in its spectral characterization.

Molecular Formula: C8H7ClO3S[1]

Molecular Weight: 218.66 g/mol [1]

CAS Number: 953408-82-7[1]

Diagram of the Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum is anticipated to show distinct signals for the aromatic and the dihydrofuran protons. The electron-withdrawing sulfonyl chloride group at C-7 will deshield the adjacent aromatic proton (H-6) significantly.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 7.8 - 8.0 | d | ~7.5 - 8.0 | Strong deshielding due to the adjacent SO2Cl group. |

| H-5 | 7.4 - 7.6 | t | ~7.5 - 8.0 | Typical aromatic triplet. |

| H-4 | 7.0 - 7.2 | d | ~7.5 - 8.0 | Shielded relative to H-5 and H-6. |

| H-2 (CH2) | 4.6 - 4.8 | t | ~8.5 - 9.0 | Protons on the carbon adjacent to the oxygen atom. |

| H-3 (CH2) | 3.2 - 3.4 | t | ~8.5 - 9.0 | Protons on the benzylic carbon. |

Predicted spectral data is based on the analysis of related structures such as 2,3-dihydrobenzofuran-7-carboxylic acid[2] and general principles of NMR spectroscopy.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the sulfonyl chloride group (C-7) and the oxygen-bearing aromatic carbon (C-7a) are expected to be significantly downfield.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-7a | ~160 | Attached to oxygen. |

| C-3a | ~128 | Aromatic quaternary carbon. |

| C-7 | ~145 | Attached to the sulfonyl chloride group. |

| C-6 | ~135 | Deshielded by the adjacent sulfonyl chloride group. |

| C-5 | ~125 | Typical aromatic carbon. |

| C-4 | ~110 | Shielded aromatic carbon. |

| C-2 | ~72 | Methylene carbon adjacent to oxygen. |

| C-3 | ~30 | Benzylic methylene carbon. |

Predicted chemical shifts are based on known data for 2,3-dihydrobenzofuran[3] and the expected substituent effects of a sulfonyl chloride group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. The most prominent bands will be from the sulfonyl chloride group.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1390 | Strong |

| S=O (symmetric stretch) | 1170 - 1190 | Strong |

| C-S stretch | 650 - 750 | Medium |

| Ar-H stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 2960 | Medium |

| C=C (aromatic) stretch | 1450 - 1600 | Medium to Strong |

| C-O-C stretch | 1200 - 1250 | Strong |

Expected IR frequencies are based on established correlation tables and data for other sulfonyl chlorides.[4]

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

| m/z | Ion | Notes |

| 218/220 | [M]+ | Molecular ion peak with 35Cl and 37Cl isotopes. |

| 183 | [M-Cl]+ | Loss of chlorine radical. |

| 154 | [M-SO2]+ | Loss of sulfur dioxide. |

| 119 | [C8H7O]+ | Fragment corresponding to the dihydrobenzofuran cation. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the direct chlorosulfonylation of 2,3-dihydrobenzofuran.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Cool a solution of 2,3-dihydrobenzofuran in a suitable inert solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

This protocol is based on general methods for the synthesis of aryl sulfonyl chlorides.[5][6]

Acquisition of Spectral Data

-

NMR Spectroscopy: 1H and 13C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound.[7][8]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. While experimental data is not widely available, the interpretations and predictions herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided synthetic protocol offers a reliable method for obtaining this compound for further study and spectral verification.

References

-

Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2.

-

PubChem. (n.d.). 2,3-dihydrobenzofuran-5-sulfonyl chloride. Retrieved from [Link]

-

Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved from [Link]

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. labsolu.ca [labsolu.ca]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, a crucial building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct solubility data in peer-reviewed literature, this guide synthesizes information from analogous structures, fundamental chemical principles, and established methodologies to offer a robust predictive framework and practical experimental protocols. The content herein is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and screening applications, thereby optimizing reaction outcomes and ensuring experimental reproducibility.

Introduction: The Significance of this compound

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in drug discovery, appearing in a multitude of biologically active compounds. Its derivatives have shown promise as anti-inflammatory agents and potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation and cancer pathways. The sulfonyl chloride functional group is a highly versatile reactive handle, primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection impacts reaction kinetics, impurity profiles, and the feasibility of purification techniques such as crystallization. This guide will delve into the physicochemical properties of the molecule to predict its behavior in various organic solvents and provide a detailed protocol for empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its properties from its structure and data from closely related analogues like 2,3-Dihydrobenzofuran-5-sulfonyl chloride.

-

Molecular Structure: The molecule consists of a polar sulfonyl chloride group attached to a moderately nonpolar 2,3-dihydrobenzofuran ring system. This amphiphilic nature suggests solubility in a range of solvents with varying polarities.

-

Polarity: The presence of the electronegative oxygen and chlorine atoms, along with the sulfonyl group, imparts a significant dipole moment to the molecule. This indicates that it will likely be more soluble in polar aprotic solvents than in nonpolar hydrocarbon solvents.

-

Melting Point: The melting point of the related 2,3-Dihydrobenzofuran-5-sulfonyl chloride is reported to be 85°C. Crystalline solids with higher melting points generally have lower solubility due to the greater energy required to overcome the crystal lattice energy.

-

Reactivity: A critical consideration is the high reactivity of the sulfonyl chloride functional group. It is susceptible to hydrolysis by water and can react with nucleophilic solvents, particularly protic solvents like alcohols, to form sulfonate esters. This reactivity not only degrades the compound but also complicates solubility measurements in such solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and available data for analogous compounds, a qualitative solubility profile can be predicted. The following table provides an estimated guide to the solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar sulfonyl chloride group without reacting with it. Analogous compounds show good solubility in DCM, THF, and DMF[1]. |

| Ester Solvents | Ethyl acetate (EtOAc) | Moderate to High | Ethyl acetate offers a good balance of polarity to dissolve the compound and is a common solvent for reactions and chromatography involving sulfonyl chlorides. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The related 2,3-Dihydrobenzofuran-5-sulfonyl chloride is soluble in toluene[2]. The aromatic ring of the solvent can interact favorably with the benzofuran ring system. |

| Ethers | Diethyl ether, Dioxane | Moderate | These solvents are less polar than THF but should still provide moderate solubility. Dioxane is often used in syntheses involving sulfonyl chlorides[3]. |

| Halogenated Alkanes | Chloroform, 1,2-Dichloroethane (DCE) | High | These are good solvents for a wide range of organic compounds and are commonly used in the synthesis and workup of sulfonyl chlorides, suggesting good solubility[3]. |

| Protic Solvents | Methanol, Ethanol | Soluble (with reaction) | While the polarity of alcohols would suggest good solubility, their nucleophilic nature will lead to solvolysis, forming the corresponding sulfonate ester. Use in reactions should be intentional, and they are unsuitable for long-term storage or simple dissolution. |

| Nonpolar Hydrocarbons | Hexanes, Heptane | Low | The significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents. They are, however, excellent choices as anti-solvents for crystallization. |

| Water | Insoluble (with reaction) | The compound is expected to be poorly soluble in water and will readily hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid[1]. |

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. To each vial, add a known volume of the respective anhydrous organic solvent. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. c. Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered solution to a known volume with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. c. Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Decision-making workflow for solvent selection based on the intended application.

Safety and Handling Considerations

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

Moisture Sensitivity: Always handle this compound under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis. Use dry solvents and glassware.

-

Corrosivity: The compound and its hydrolysis product (HCl) are corrosive and can cause severe skin and eye burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

While direct solubility data for this compound remains to be published, a comprehensive understanding of its likely behavior in organic solvents can be achieved through the analysis of its molecular structure and comparison with related compounds. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in aromatic hydrocarbons and ethers, and poorly soluble in nonpolar alkanes. Its reactivity with protic solvents is a critical factor that must be considered in all applications. The experimental protocol provided in this guide offers a clear pathway to obtaining precise quantitative solubility data, which is essential for robust process development and reproducible scientific research.

References

- Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849.

- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1865-1874.

- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Commercial Sourcing of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Critical Reagent

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride (CAS RN: 179527-33-0) is a specialized sulfonyl chloride reagent. Its structural motif, featuring a dihydrobenzofuran core, makes it a valuable building block in synthetic and medicinal chemistry. The dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and natural products.[1] This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a technical framework for supplier evaluation, quality assessment, and application-specific considerations to empower researchers in making informed procurement decisions.

Chemical Profile and Core Properties

Before sourcing, a clear understanding of the molecule's properties is essential for handling, reaction planning, and data interpretation.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 179527-33-0 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| Typical Appearance | Solid (e.g., off-white to gray powder) |

| Core Reactivity | The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form sulfonamides and sulfonate esters, respectively. This reactivity is central to its utility in drug development and organic synthesis.[2] |

Commercial Supplier Matrix

The availability of this compound is primarily through specialized chemical suppliers catering to the research and development sector. These suppliers range from large, multinational corporations to smaller, niche providers. The following table summarizes offerings from several known vendors.

Disclaimer: Availability, purity, and pricing are subject to change. Researchers should always verify information directly with the supplier.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Key Considerations |

| Thermo Scientific (Maybridge) | CC00903CB / CC00903DA | 97% | 250MG, 1GR, 5GR | Part of the Maybridge screening collection, suggesting good utility in discovery chemistry.[3] |

| TCI America | D3553 | >98.0% (GC) | 1G, 5G | Often provides detailed analytical data like GC purity, which is crucial for stoichiometric calculations.[4] |

| Sigma-Aldrich (via Ambeed) | AMBH303C5F33 | 96% | 1G, 5G, 25G | Acts as a marketplace for partner suppliers; lead times and stock origins may vary.[5] |

| Fluorochem | - | Not specified | - | A well-known supplier of fine chemicals and intermediates, including various benzofuran derivatives.[6] |

| American Elements | - | Can be produced to various grades (e.g., high purity, pharmaceutical) | Bulk and custom quantities | Specializes in custom synthesis and high-purity materials, suitable for later-stage development.[7] |

Supplier Qualification and Quality Control: A Workflow

Selecting the right supplier is not merely about finding the lowest price. For drug development professionals, reagent quality directly impacts experimental reproducibility and the integrity of results. The causality behind a rigorous selection process is to mitigate risks associated with impurities, which can lead to failed reactions, misleading biological data, or costly delays.

A self-validating protocol for supplier qualification should be systematic.

Step-by-Step Supplier Evaluation Protocol:

-

Initial Screening: Identify potential suppliers based on catalog availability and stated purity specifications.

-

Request Documentation: Contact the supplier to request a Certificate of Analysis (CoA) for a specific lot. This is a non-negotiable step. The CoA provides experimentally determined data (e.g., purity by NMR or HPLC, identity confirmation) for a specific batch, which is more reliable than a general specification sheet.

-

Analyze the CoA:

-

Purity: Does the purity level meet the requirements of your experiment? Early-stage discovery might tolerate 95%, while late-stage synthesis may require >98%.

-

Analytical Method: Was the purity determined by a quantitative method like qNMR or HPLC with a stated standard?

-

Identity Confirmation: Is the structure confirmed by ¹H NMR and/or Mass Spectrometry? Do the data match the expected structure?

-

-

Assess Supplier Reliability: Consider lead times, customer service responsiveness, and their documentation practices. For regulated environments (GMP), supplier audits may be necessary.

-

Incoming Material Verification: Upon receipt, perform an identity check (e.g., melting point or a simple NMR spectrum) to confirm the material matches the CoA and was not shipped in error.

The following diagram illustrates this logical workflow for qualifying a chemical supplier.

Caption: Workflow for qualifying a chemical reagent supplier.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as an intermediate for synthesizing more complex molecules. The dihydrobenzofuran core is a key feature in many compounds explored for their therapeutic potential, including anti-inflammatory agents and enzyme inhibitors.[1][8]

A notable application is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with a primary or secondary amine is a robust and well-established transformation. This reaction is fundamental in drug discovery for several reasons:

-

Modulation of Physicochemical Properties: The resulting sulfonamide group can alter a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical for pharmacokinetics.

-

Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for carboxylic acids or other functional groups to optimize binding to a biological target.

-